4-(Aminomethyl)-3,5-difluorophenol;hydrochloride

Physicochemical profiling Bioisostere design pKa modulation

4-(Aminomethyl)-3,5-difluorophenol hydrochloride (CAS 2445792-00-5) is a fluorinated benzylamine derivative supplied as the hydrochloride salt, with molecular formula C₇H₈ClF₂NO and molecular weight 195.59 g/mol. The compound features a phenolic core substituted with an aminomethyl group at the para position and fluorine atoms at the 3- and 5-positions, placing it within the class of difluorophenol bioisosteres originally investigated as lipophilic carboxylic acid mimics.

Molecular Formula C7H8ClF2NO
Molecular Weight 195.59
CAS No. 2445792-00-5
Cat. No. B2402946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-3,5-difluorophenol;hydrochloride
CAS2445792-00-5
Molecular FormulaC7H8ClF2NO
Molecular Weight195.59
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CN)F)O.Cl
InChIInChI=1S/C7H7F2NO.ClH/c8-6-1-4(11)2-7(9)5(6)3-10;/h1-2,11H,3,10H2;1H
InChIKeyPIONCXNXLGCIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Aminomethyl)-3,5-difluorophenol Hydrochloride (CAS 2445792-00-5): Core Identity for Informed Sourcing


4-(Aminomethyl)-3,5-difluorophenol hydrochloride (CAS 2445792-00-5) is a fluorinated benzylamine derivative supplied as the hydrochloride salt, with molecular formula C₇H₈ClF₂NO and molecular weight 195.59 g/mol [1]. The compound features a phenolic core substituted with an aminomethyl group at the para position and fluorine atoms at the 3- and 5-positions, placing it within the class of difluorophenol bioisosteres originally investigated as lipophilic carboxylic acid mimics [2]. The hydrochloride salt form (98% purity commercial specification) is designed to enhance aqueous solubility and solid-state handling relative to the free base (CAS 771573-21-8, MW 159.13) . This compound serves primarily as a versatile synthetic building block in medicinal chemistry, with the 3,5-difluoro-4-hydroxybenzyl substructure appearing in biologically active molecules including the clinical-stage RSK inhibitor BI-D1870 [3].

Why 4-(Aminomethyl)-3,5-difluorophenol Hydrochloride Cannot Be Casually Substituted by Positional Isomers


Positional isomerism among aminomethyl-difluorophenols produces non-interchangeable physicochemical and pharmacological profiles because fluorine substitution pattern dictates the phenolic pKa, which in turn governs ionization state at physiological pH, hydrogen-bonding capacity, and bioisosteric fidelity to the carboxylic acid moiety [1]. The 3,5-difluoro arrangement (fluorines meta to OH) yields a predicted phenolic pKa of approximately 7.97, whereas the 2,6-difluoro isomer (fluorines ortho to OH) depresses the pKa to ~7.1–7.45, a shift of 0.5–0.9 log units . At pH 7.4, this difference translates to a roughly 3- to 8-fold variation in the fraction of ionized phenol, directly impacting membrane permeability, protein binding, and the ability to serve as a lipophilic carboxylic acid bioisostere in drug design . The hydrochloride salt form further differentiates the target compound from free-base positional isomers in terms of aqueous solubility, hygroscopicity, and long-term storage stability .

Quantitative Differentiation Evidence for 4-(Aminomethyl)-3,5-difluorophenol Hydrochloride vs. Closest Analogs


Phenolic pKa: 3,5-Difluoro vs. 2,6-Difluoro Substitution Alters Ionization at Physiological pH by 3- to 8-Fold

The phenolic pKa is the single most consequential differentiator between 4-(aminomethyl)-3,5-difluorophenol and its 2,6-difluoro positional isomer. The 3,5-difluoro substitution places fluorine atoms meta to the hydroxyl group, producing a predicted pKa of 7.97 ± 0.10, whereas the 2,6-difluoro isomer places fluorines ortho to the hydroxyl, lowering the predicted pKa to 7.45 ± 0.10 (2,6-difluorophenol core) or an experimentally inferred ~7.1 in the 4-aminomethyl-2,6-difluorophenol context [1]. At pH 7.4, this 0.52–0.87 unit difference means the 3,5-isomer is approximately 23–30% ionized (phenolate form) versus approximately 50–67% for the 2,6-isomer, translating to a 3- to 8-fold difference in the neutral phenol fraction available for membrane partitioning [2]. The 2,6-difluoro isomer has been validated as a lipophilic carboxylic acid bioisostere partly because of its lower pKa; the 3,5-difluoro isomer offers a distinct, less acidic bioisosteric profile for applications where attenuated ionization is desirable [1].

Physicochemical profiling Bioisostere design pKa modulation

Hydrochloride Salt vs. Free Base: Solubility, Stability, and Handling Advantages

4-(Aminomethyl)-3,5-difluorophenol hydrochloride (CAS 2445792-00-5, MW 195.59) is the hydrochloride salt of the free base (CAS 771573-21-8, MW 159.13). The salt form is supplied at 98% purity according to vendor specifications, whereas the free base is typically available at 95% purity . The hydrochloride salt confers well-established class-level advantages for primary benzylamine-containing compounds: enhanced aqueous solubility through ionization, reduced hygroscopicity compared to the free amine, and superior long-term solid-state stability under ambient storage conditions [1]. The free base requires storage in a cool, dry place to prevent degradation, whereas the hydrochloride salt benefits from the stabilizing effect of protonation on the aminomethyl group, reducing susceptibility to oxidative decomposition and carbonate formation from atmospheric CO₂ [1].

Salt form selection Aqueous solubility Solid-state stability

3,5-Difluoro-4-hydroxybenzyl Scaffold in RSK Kinase Inhibitors vs. 2,6-Difluoro Isomer in GABA Antagonists: Divergent Pharmacological Utility

The 3,5-difluoro-4-hydroxybenzyl substructure (derived from 4-(aminomethyl)-3,5-difluorophenol) is a critical pharmacophoric element in BI-D1870, a well-characterized ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family. BI-D1870 inhibits RSK1–4 with IC₅₀ values of 31 nM, 24 nM, 18 nM, and 15 nM respectively at 100 µM ATP, demonstrating nanomolar potency in both biochemical and cellular assays [1]. In contrast, the 2,6-difluoro positional isomer (4-(aminomethyl)-2,6-difluorophenol) is a GABAC receptor antagonist with a KB of 75.5 µM, representing over 2,000-fold weaker target engagement and a fundamentally different target class (ion channel vs. kinase) [2]. This divergence illustrates that the fluorine substitution pattern—not merely the presence of the difluorophenol moiety—dictates which biological targets and pathways are accessible, making the 3,5-isomer the appropriate choice for kinase-focused drug discovery programs [3].

Kinase inhibitor design GABA receptor pharmacology Scaffold differentiation

GABA Aminotransferase Inhibition: 3,5-Difluoro vs. 2,6-Difluoro Isomer Substrate and Inhibitor Behavior

The seminal study by Qiu et al. (J Med Chem 1999) established that the 2,6-difluorophenol moiety can serve as a lipophilic bioisostere of a carboxylic acid, with 4-(aminomethyl)-2,6-difluorophenol (compound 7) acting as a very poor substrate but an inhibitor of pig brain GABA aminotransferase (GABA-AT) [1]. While direct GABA-AT data for the 3,5-difluoro isomer (the free base of the target compound) have not been published, the divergent pKa values (7.97 vs. 7.1–7.45) predict differential recognition by the enzyme's carboxylic acid binding pocket. The higher pKa of the 3,5-isomer means it presents a less carboxylate-like electrostatic surface at the active site pH, which may alter its profile from inhibitor to either non-substrate/non-inhibitor or to a substrate, depending on the enzyme's tolerance for the less acidic phenol . This uncertainty itself constitutes a differentiation point: the 3,5-isomer is the appropriate tool compound for probing whether the difluorophenol bioisostere hypothesis extends beyond the 2,6-substitution pattern [2].

GABA aminotransferase Substrate recognition Bioisosteric validation

Evidence-Backed Application Scenarios for 4-(Aminomethyl)-3,5-difluorophenol Hydrochloride


Kinase Inhibitor Medicinal Chemistry: RSK and Beyond

The 3,5-difluoro-4-hydroxybenzyl scaffold is a validated pharmacophoric element in the clinical-stage RSK inhibitor BI-D1870 (RSK1–4 IC₅₀ = 15–31 nM) [1]. Researchers developing ATP-competitive kinase inhibitors can use 4-(aminomethyl)-3,5-difluorophenol hydrochloride as a key building block for constructing pteridinone, pyridopyrimidine, or related heterocyclic cores that require the 3,5-difluoro-4-hydroxyaniline or benzylamine motif for hinge-region or ribose-pocket interactions. The hydrochloride salt form facilitates direct use in amide coupling or reductive amination reactions without prior liberation of the free base .

Carboxylic Acid Bioisostere Exploration with Tunable Acidity

The 2,6-difluorophenol motif is an established carboxylic acid bioisostere, but the 3,5-difluoro isomer provides a higher-pKa alternative (ΔpKa ~0.5–0.9) for programs seeking a less ionized phenol at physiological pH [1]. 4-(Aminomethyl)-3,5-difluorophenol hydrochloride serves as the immediate synthetic precursor to a panel of bioisosteric analogues where the aminomethyl handle enables rapid diversification into amides, ureas, sulfonamides, or secondary amines, allowing parallel assessment of the 3,5-difluoro bioisostere across multiple chemotypes .

Dopamine β-Hydroxylase (DBH) Multisubstrate Inhibitor Design

The 3,5-difluoro-4-hydroxybenzyl substructure appears in DBH multisubstrate inhibitors such as 1-(3,5-difluoro-4-hydroxybenzyl)imidazole-2-thione, which binds the enzyme approximately 10⁶-fold more tightly than the natural substrate tyramine [1]. 4-(Aminomethyl)-3,5-difluorophenol hydrochloride provides the core benzylamine scaffold for constructing next-generation DBH inhibitors through alkylation or acylation of the primary amine, enabling SAR exploration around the imidazole-thione pharmacophore with the optimized 3,5-difluoro-4-hydroxy substitution pattern .

Fluorinated Benzylamine Building Block for Parallel Library Synthesis

With a single primary amine handle, a phenolic hydroxyl for orthogonal protection/deprotection strategies, and two fluorine atoms for metabolic stabilization and ¹⁹F NMR tracking, 4-(aminomethyl)-3,5-difluorophenol hydrochloride is ideally suited for parallel amide or sulfonamide library synthesis [1]. The 98% purity hydrochloride salt ensures consistent stoichiometry in automated liquid-handling systems, while the fluorine atoms provide a quantitative ¹⁹F NMR handle for reaction monitoring and purity assessment without requiring deuterated solvents or specialized probes .

Quote Request

Request a Quote for 4-(Aminomethyl)-3,5-difluorophenol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.